1-Methyl-3-methylenecyclobutanecarbonitrile
Overview
Description
1-Methyl-3-methylenecyclobutanecarbonitrile is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isomerization and Cycloaddition Reactions
- Isomerization into Carboxylic Acid Derivatives : Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives using lithium diisopropylamide (Razin & Ulin, 2003).
- Photocycloaddition with Acetylacetone : Methyl naphthoates undergo [2 + 2] photocycloaddition with acetylacetone, forming cyclobutane derivatives (Chow & Liu, 1991).
Catalytic and Polymerization Processes
- Palladium-Catalyzed Ring Expansion : 1-Alkynylcyclobutanols with aryl iodides, in presence of Pd(OAc)2, produce 2-disubstituted methylenecyclopentan-1-ones (Wei et al., 2003).
- Copolymers of 1-Bicyclobutanecarbonitrile : 1:1 alternating copolymers of 1-bicyclobutanecarbonitrile with styrene are synthesized, demonstrating potential in creating new copolymer materials (Hall & Rhoades, 1972).
Chemical Synthesis and Reactions
- Synthesis of Spiro Heterocyclic Compounds : 1-Anilinocycloalkanecarbonitriles react with various reagents, yielding spiro heterocycles compounds, showcasing its versatility in chemical synthesis (Soliman et al., 2010).
- Biobased Succinonitrile Synthesis : Demonstrates a route for producing biobased 1,4-diaminobutane from glutamic acid and glutamine, emphasizing the potential of using 1-methyl-3-methylenecyclobutanecarbonitrile in sustainable chemistry (Lammens et al., 2011).
Properties
IUPAC Name |
1-methyl-3-methylidenecyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQEOQVRYWZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634233 | |
Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-16-9 | |
Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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